![molecular formula C21H22N2O5S B1231112 5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid is an indolyl carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- A study by Shrestha-Dawadi and Lugtenburg (2003) outlines the synthesis of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, which are crucial in various biological processes like photosynthesis and oxygen transport (Shrestha-Dawadi & Lugtenburg, 2003).
- Cremonesi, Croce, and Rosa (2005) describe the synthesis of 1-sulfonyl-2,3-disubstituted 2,3-dihydroindoles, providing insights into the chemical transformations of similar compounds (Cremonesi, Croce, & Rosa, 2005).
- Yuan (2006) discusses the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid, which demonstrates the chemical versatility of this compound (Yuan, 2006).
Medicinal Chemistry
- Da Settimo et al. (2003) synthesized cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as novel aldose reductase inhibitors, indicating the potential medicinal applications of similar structures (Da Settimo et al., 2003).
Structural Studies
- Kivelä et al. (2003) investigated the structures of saturated heterocycles prepared from 4-oxopentanoic acid, which is structurally related to the compound , revealing the complexity of these molecules (Kivelä et al., 2003).
Biochemical Applications
- Zheng et al. (2010) isolated sulfur-containing compounds from pineapple fruit, demonstrating the diverse biological sources and applications of compounds similar to 5-oxopentanoic acid derivatives (Zheng et al., 2010).
Analytical and Environmental Chemistry
- Al-Naiema and Stone (2017) evaluated products of secondary organic aerosol from aromatic compounds, including derivatives similar to 5-oxopentanoic acid, for their potential as anthropogenic SOA tracers (Al-Naiema & Stone, 2017).
Propriétés
Nom du produit |
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C21H22N2O5S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5S/c24-20(6-3-7-21(25)26)22-12-10-16-14-17(8-9-18(16)22)29(27,28)23-13-11-15-4-1-2-5-19(15)23/h1-2,4-5,8-9,14H,3,6-7,10-13H2,(H,25,26) |
Clé InChI |
AWYXXQVWOOKQND-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O |
SMILES canonique |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



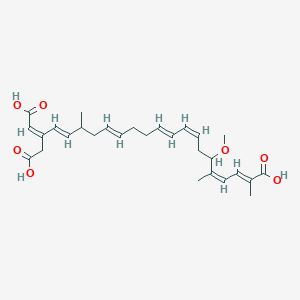



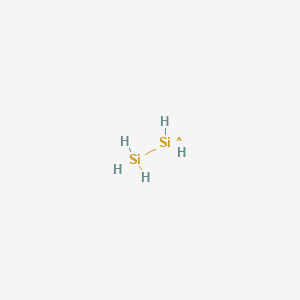


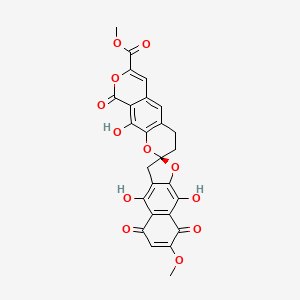
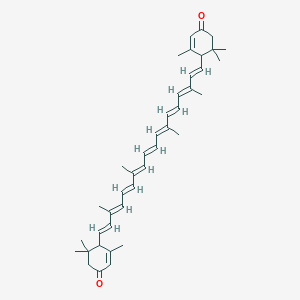

![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)
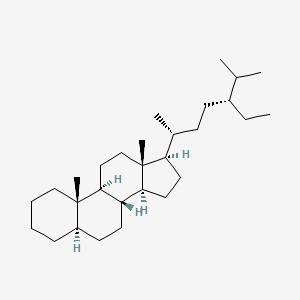
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)